molecular formula C18H23N3O4S B2645486 tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate CAS No. 1904312-25-9

tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate

Cat. No. B2645486
CAS RN: 1904312-25-9
M. Wt: 377.46
InChI Key: KAYJTQCXYSOMHG-UHFFFAOYSA-N
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Description

This compound is a protected amine . It is used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1,4-butanediamine, which is dissolved in dichloromethane. N,N-diisopropylethylamine (DIEA) is added to the system and stirred evenly. The reaction continues for 12 hours after the addition of di-tert-butyl dicarbonate in dichloromethane solution. The final reaction liquid is extracted with dichloromethane three times, washed with water three times, and dried, filtered, and the dichloromethane is removed by rotary evaporation .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 117.1463 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

properties

IUPAC Name

tert-butyl N-[3-[[4-(1,3-thiazol-2-yloxy)benzoyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)25-16(23)20-10-4-9-19-15(22)13-5-7-14(8-6-13)24-17-21-11-12-26-17/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYJTQCXYSOMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate

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